molecular formula C12H20ClN B3077728 2-Methyl-N-(4-methylbenzyl)-1-propanamine hydrochloride CAS No. 1049678-05-8

2-Methyl-N-(4-methylbenzyl)-1-propanamine hydrochloride

Cat. No. B3077728
CAS RN: 1049678-05-8
M. Wt: 213.75 g/mol
InChI Key: PAILMGKNPANSTK-UHFFFAOYSA-N
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Description

2-Methyl-N-(4-methylbenzyl)-1-propanamine hydrochloride is a chemical compound that belongs to the class of amphetamines. It is commonly known as 4-Methylmethylphenidate or 4-MeTMPH. This compound has gained significant attention in the scientific community due to its potential use as a research chemical.

Scientific Research Applications

NMDA Receptor Antagonists

2-Methyl-N-(4-methylbenzyl)-1-propanamine hydrochloride is part of a new class of diphenylpropylamine NMDA receptor antagonists. These compounds have potential applications in neuroscientific research, particularly in the study of the NMDA receptor, which plays a crucial role in synaptic plasticity, memory function, and neurological diseases (Moe et al., 1998).

Derivatives in Chemical Synthesis

The compound can serve as a precursor or intermediate in the synthesis of various chemical derivatives. For instance, it can be used in the preparation of novel ligands for the NMDA receptor, which are useful in understanding the receptor's function and developing potential therapeutic agents (Tsuji et al., 1967).

Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound can be used in the detection and quantification of specific compounds. For example, the determination of trace amounts of similar compounds in biological samples, such as urine, can be enhanced using molecular imprinted polymer-based sorbents. This application is particularly relevant in forensic and clinical toxicology (Bykov et al., 2017).

Potential in Medical Research

Compounds related to this compound may have applications in medical research, such as in the development of neurokinin-1 receptor antagonists. These are significant for their potential use in treatments for conditions like depression and emesis (Harrison et al., 2001).

properties

IUPAC Name

2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-10(2)8-13-9-12-6-4-11(3)5-7-12;/h4-7,10,13H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAILMGKNPANSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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